Native Binding Affinity vs. TAT-TCL1-Akt-in
TCL1(10-24) binds the Akt PH domain with a dissociation constant (Kd) of approximately 18 µM . In contrast, the cell-permeable derivative TAT-TCL1-Akt-in incorporates an HIV-TAT protein transduction domain, which enables intracellular delivery but introduces a cargo domain not required for the native Akt-binding interaction .
| Evidence Dimension | Akt PH domain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ~18 µM |
| Comparator Or Baseline | TAT-TCL1-Akt-in: affinity data not reported in public domain; structural modification (TAT fusion) alters native binding interface |
| Quantified Difference | TCL1(10-24): defined Kd; TAT derivative: Kd unreported — binding affinity unverified |
| Conditions | In vitro Akt PH domain binding assay |
Why This Matters
Procurement of TCL1(10-24) is essential for experiments requiring characterization of the native Akt-binding interaction without confounding fusion domains.
